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Compound of Interest

Compound Name:
[(2-Chlorophenyl)amino]

(oxo)acetic acid

CAS No.: 77901-50-9

Cat. No.: B2375143 Get Quote

Content Type: Technical Whitepaper Subject: N-(2-Chlorophenyl)glycine (CAS: 141196-64-7 /

88744-36-9) Context: Key Intermediate in Diclofenac Synthesis[1]

Executive Summary & Strategic Importance
(2-Chlorophenyl)aminoacetic acid (also known as N-(2-chlorophenyl)glycine) is a critical

pharmacophore precursor, most notably serving as the immediate upstream intermediate in the

synthesis of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).

For drug development professionals, the purity of this intermediate is the rate-limiting step for

the quality of the final API. Impurities at this stage—specifically unreacted 2-chloroaniline or

over-alkylated byproducts—can carry through to the final formulation.[1]

This guide provides a self-validating spectroscopic framework (NMR, IR) to definitively

characterize this molecule, distinguishing it from its starting materials and potential side

products.

Structural Analysis & Electronic Environment
To interpret the spectroscopy accurately, we must first understand the electronic environment of

the molecule.
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The Phenyl Ring: The chlorine atom at the ortho position (C2) exerts a strong inductive

withdrawing effect (-I) and a steric influence.[1] This desymmetrizes the ring, creating four

distinct aromatic proton environments.

The Amine Bridge: The secondary amine (-NH-) is attached directly to the aromatic ring.[1]

The lone pair participates in resonance with the ring, shielding the ortho and para positions,

but the ortho-chlorine perturbs this overlap.

The Glycine Moiety: The carboxylic acid creates a zwitterionic potential, often leading to

broad proton signals and high melting points due to intermolecular hydrogen bonding.

Diagram 1: Structural Logic & Synthesis Workflow
The following diagram outlines the synthesis logic and the critical control points where

spectroscopy is applied.
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Caption: Synthesis workflow highlighting the critical N-alkylation step where mono- vs. di-

substitution must be monitored via NMR.

Spectroscopic Data: Nuclear Magnetic Resonance
(NMR)
The NMR data presented below assumes the use of DMSO-d6 as the solvent.[1][2] Chloroform

(

) is often unsuitable due to the poor solubility of the zwitterionic amino acid.
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H NMR (Proton) Characterization
Primary Diagnostic Signal: The singlet (or broad doublet) at ~3.9 - 4.1 ppm representing the

methylene (

) protons is the definitive marker for the glycine attachment.
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Proton
Environment

Chemical Shift
(

, ppm)

Multiplicity Integration
Mechanistic
Insight

-COOH 12.50 - 13.00 Broad Singlet 1H

Acidic proton.[1]

Extremely

deshielded; often

disappears if

trace water is

present (proton

exchange).[1]

Ar-H (3) 7.25 - 7.35 Doublet (dd) 1H

Meta to nitrogen,

ortho to chlorine.

[1] Deshielded by

Cl inductive

effect.[1][2]

Ar-H (5) 7.10 - 7.20 Triplet (td) 1H
Meta to both

substituents.[1]

Ar-H (4) 6.60 - 6.70 Triplet (td) 1H

Para to nitrogen.

[1] Shielded by

N-lone pair

resonance.[1]

Ar-H (6) 6.50 - 6.60 Doublet (dd) 1H

Ortho to

nitrogen.[1]

Shielded by

resonance, but

less than H4 due

to proximity to

the N-

substitution.

-NH- 5.00 - 5.80 Broad Singlet 1H Exchangeable.[1]

Chemical shift

varies heavily

with
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concentration

and water

content.[1]

-CH

-
3.95 - 4.05 Singlet 2H

Critical Peak. If

this splits into a

distinct doublet (

Hz), it confirms

the NH is present

and coupling

(slow exchange).

[1]

C NMR (Carbon) Characterization

Carbon Environment
Chemical Shift (

, ppm)
Interpretation

C=O[1] (Carboxyl) 171.0 - 172.5
Carbonyl carbon.[1] Diagnostic

for acid formation.

Ar-C (C1 - ipso) 143.0 - 144.5

Attached to Nitrogen.[1]

Deshielded by electronegative

N.

Ar-C (C2 - Cl) 118.0 - 120.0 Attached to Chlorine.[1]

Ar-C (Others) 110.0 - 130.0
Remaining aromatic carbons

(C3-C6).[1]

-CH

-
44.0 - 46.0

Methylene carbon.[1] Upfield

shift confirms mono-alkylation.

[1]

Spectroscopic Data: Infrared (IR) Spectroscopy[3][4]
IR is the rapid-screening tool for this compound.[1] The key is to verify the presence of the

carboxylic acid without the loss of the amine signal (which would indicate side reactions).
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Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Functional Group
Wavenumber (

)
Intensity/Shape Diagnostic Value

N-H Stretch 3350 - 3420 Medium, Sharp

Confirms secondary

amine.[1] Absence

implies tertiary amine

(impurity).[1]

O-H Stretch 2500 - 3300 Very Broad

"Hump" characteristic

of carboxylic acid

dimers.

C=O[1] Stretch 1700 - 1725 Strong, Sharp

Carbonyl.[1] Lower

frequency than esters

(~1740) due to H-

bonding.

Ar-C=C 1580 - 1600 Medium
Aromatic ring

breathing modes.[1]

C-Cl Stretch 740 - 760 Strong

Characteristic of

ortho-substituted

chlorobenzenes.[1]

Quality Control & Self-Validating Protocols
To ensure scientific integrity, use the following logic tree to validate your sample. This system

detects the most common failure mode: Over-alkylation (formation of the di-acetic acid

derivative).[1]

Diagram 2: Spectroscopic Logic Tree (QC)
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Isolate Sample
(White Crystalline Powder)

Step 1: IR Spectrum
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Caption: Decision tree for validating the purity of (2-Chlorophenyl)aminoacetic acid.

Experimental Protocol: Melting Point Verification
Expected Value: 185°C – 188°C (with decomposition).[1]

Note: Some literature cites higher values (218-220°C) for specific salt forms or highly purified

enantiomers (S-isomer).[1] For the racemic intermediate used in standard Diclofenac
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synthesis, the 185°C range is the standard acceptance criterion.

Procedure: Capillary method.[1][3] Heat rate 1°C/min after 170°C. Watch for darkening

(decomposition) prior to melt.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2375143?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2375143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

